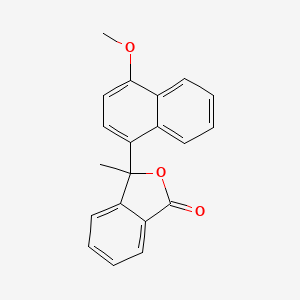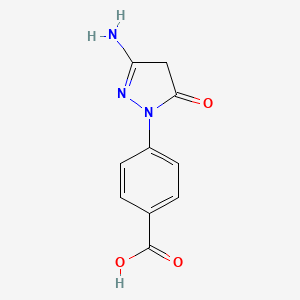
5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the chlorophenoxy group and the thiadiazole ring imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The final step involves methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound exhibits antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential drug candidate for treating various diseases.
Agriculture: It can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Materials Science: The compound can be used in the synthesis of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. In agricultural applications, it may disrupt the metabolic processes of pests or weeds, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazole-2-thiol: This compound has a similar structure but contains an oxadiazole ring instead of a thiadiazole ring.
5-((4-Chlorophenoxy)methyl)-1,3,4-triazole-2-thiol: This compound contains a triazole ring and exhibits similar biological activities.
Uniqueness
5-((4-Chlorophenoxy)methyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
87527-43-3 |
|---|---|
Formule moléculaire |
C10H10ClN3OS |
Poids moléculaire |
255.72 g/mol |
Nom IUPAC |
5-[(4-chlorophenoxy)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10ClN3OS/c1-12-10-14-13-9(16-10)6-15-8-4-2-7(11)3-5-8/h2-5H,6H2,1H3,(H,12,14) |
Clé InChI |
YNFBYZYUGWEURO-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NN=C(S1)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopent[4,5]azepino[2,1,7-cd]pyrrolizine](/img/structure/B12901130.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)

![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

![N'-aminoimidazo[1,2-a]pyrazine-2-carboximidamide](/img/structure/B12901172.png)




![5-Ethoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12901203.png)
